5,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
5,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated organic compound with the molecular formula C10H11F2N. This compound is part of the tetrahydronaphthalenamine family, characterized by the presence of fluorine atoms at the 5 and 8 positions on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the fluorination of a suitable naphthalene precursor followed by amination. One common method includes the following steps:
Fluorination: A naphthalene derivative is subjected to electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding tetrahydronaphthalene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Naphthoquinones
Reduction: Tetrahydronaphthalene derivatives
Substitution: Functionalized naphthalene derivatives
Scientific Research Applications
5,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors, by forming strong hydrogen bonds and hydrophobic interactions. This can lead to modulation of biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- 5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- 5,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other isomers. The 5 and 8 positions on the naphthalene ring provide a distinct electronic environment, affecting the compound’s interaction with various reagents and biological targets .
Properties
Molecular Formula |
C10H11F2N |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
5,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h4-5,9H,1-3,13H2 |
InChI Key |
LTINDRIQDKPRIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C=CC(=C2C1)F)F)N |
Origin of Product |
United States |
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